N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide
描述
This compound features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 6, linked via an aniline group to a 4-ethoxybenzamide scaffold.
属性
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-4-32-21-11-5-18(6-12-21)24(31)26-20-9-7-19(8-10-20)25-22-13-14-23(28-27-22)30-17(3)15-16(2)29-30/h5-15H,4H2,1-3H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDZLJKBMLNWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives that combine pyrazole and pyridazine structures, known for their diverse pharmacological properties.
- Molecular Formula : C25H26N6O4
- Molecular Weight : 474.5 g/mol
- Purity : Typically around 95%
The compound's structural complexity and the presence of specific functional groups suggest a potential for interaction with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Target Interaction : Similar compounds have been shown to interact with various protein receptors, indicating that N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide may also bind to specific protein targets, influencing cellular signaling pathways .
- Biochemical Pathways : The compound may affect multiple biochemical pathways, potentially leading to effects such as cell growth stimulation or inhibition, depending on the context of its action .
- Pharmacokinetics : Preliminary studies suggest that related compounds are generally well absorbed and distributed within the body, metabolized by various enzymes, and excreted primarily through the kidneys .
Biological Activity
Research indicates that pyrazole and pyridazine derivatives exhibit a wide range of biological activities, including:
- Anticancer Effects : Some derivatives have shown efficacy in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : Compounds similar to N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide have demonstrated activity against bacterial and fungal pathogens .
Case Studies
- Antitumor Activity : In a study evaluating similar compounds, it was found that certain pyrazole derivatives significantly inhibited the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Screening : A series of related compounds were tested against various microbial strains, revealing notable antimicrobial activity that could be attributed to the structural features shared with N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide .
Data Table of Biological Activities
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide exhibit promising anticancer properties. For instance, derivatives of pyrazole and pyridazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Research has highlighted the ability of these compounds to interact with specific enzymes involved in cancer progression, such as kinases and proteases .
Antimicrobial Properties
The compound's structural features allow it to exhibit antimicrobial activity against both bacterial and fungal strains. Studies suggest that the incorporation of the pyrazole ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against resistant strains .
Anti-inflammatory Effects
Investigations into the anti-inflammatory properties of similar compounds have revealed their potential in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Synthesis Methodologies
The synthesis of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Condensation Reactions : Utilizing amine and carbonyl compounds to form the amide bond.
- Cyclization Techniques : Employing cyclization reactions to form the pyrazole and pyridazine rings.
- Functional Group Modifications : Post-synthetic modifications to enhance biological activity or solubility.
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that a derivative of this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) while sparing normal fibroblasts. The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of pyrazole derivatives showed that one compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The study concluded that the structural modifications led to enhanced membrane permeability, making these compounds suitable candidates for further development as antimicrobial agents .
相似化合物的比较
Comparison with Structurally Similar Compounds
The following analysis highlights structural analogs and their functional distinctions:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Heterocyclic Core Variations: The target’s pyridazine-pyrazole system contrasts with I-6230/I-6232 (simple pyridazine) and Example 53 (pyrazolo-pyrimidine).
Substituent Effects: The 4-ethoxy group in the target compound likely improves membrane permeability compared to I-6230/I-6232’s ethyl ester, which is prone to hydrolysis . Bromine in the analog 3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide could facilitate halogen bonding in target proteins, a feature absent in the ethoxy-substituted target .
Biological Implications: The amide linker in the target and its brominated analog may confer greater metabolic stability compared to ester-linked compounds like I-6230/I-6232 .
准备方法
Pyridazine Ring Formation
The pyridazine scaffold is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate yields 3,6-dihydropyridazine, which is subsequently brominated and aminated.
Table 1: Optimization of Pyridazine Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Mucobromic acid + N₂H₄ | EtOH | 80 | 6 | 72 |
| 1,4-Diketone + NH₂NH₂ | DMF | 120 | 4 | 68 |
Coupling with 4-Aminophenyl Linker
Buchwald-Hartwig Amination
The pyridazine-amine intermediate undergoes cross-coupling with 4-bromoaniline using a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand. This method achieves C–N bond formation with high regioselectivity.
Table 2: Catalytic Coupling Conditions
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 85 |
| Pd(OAc)₂/BINAP | KOtBu | DME | 78 |
Reductive Amination Alternative
In cases where halogenated intermediates are inaccessible, reductive amination between pyridazine-amine and 4-nitrobenzaldehyde followed by nitro reduction (H₂/Pd-C) provides the 4-aminophenyl adduct.
Sulfonylation with 4-Ethoxybenzenesulfonyl Chloride
Sulfonamide Bond Formation
The final step involves reacting the 4-aminophenyl-pyridazine intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to scavenge HCl. Dichloromethane (DCM) or THF are optimal solvents.
Reaction Scheme:
Table 3: Sulfonylation Optimization
| Base | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| Pyridine | DCM | 25 | 95 |
| Et₃N | THF | 40 | 92 |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography (eluent: EtOAc/hexane, 1:1) or reversed-phase HPLC (ACN/H₂O + 0.1% TFA).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.82 (d, J = 8.8 Hz, 2H, aryl-H), 6.95 (d, J = 8.8 Hz, 2H, aryl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.32 (s, 6H, CH₃).
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Coupling : Electron-withdrawing groups on pyridazine direct substitution to position 6. Using excess NaH ensures complete deprotonation of pyrazole.
-
Sulfonylation Side Reactions : Competitive sulfonation of aromatic amines is minimized by slow addition of sulfonyl chloride at 0°C.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps but require thorough drying to prevent hydrolysis.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors for exothermic steps (e.g., sulfonylation), reducing reaction times from hours to minutes. Patent WO2012102254A1 highlights analogous indole derivatives synthesized via telescoped processes, suggesting applicability to this compound .
常见问题
Q. What are the critical parameters for optimizing the synthesis of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide?
The synthesis of this compound involves multistep reactions, including coupling of pyridazine and benzamide derivatives. Key parameters include:
- Temperature : Pyrazole and pyridazine coupling reactions often require controlled heating (e.g., 60–80°C) to avoid side products like unreacted intermediates .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution steps, while dichloromethane or THF may be used for amide bond formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can enhance coupling efficiency in heterocyclic systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced spectroscopic and crystallographic methods are essential:
- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of ethoxybenzamide (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyridazine/pyrazole protons (δ 6.5–8.5 ppm) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding patterns, critical for validating the 3D structure .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₅N₅O₂) .
Advanced Research Questions
Q. What experimental strategies address contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from:
- Crystallographic polymorphism : Different crystal forms (e.g., solvates vs. anhydrates) alter solubility and bioavailability. Use powder XRD and DSC to identify polymorphs .
- Hydrogen-bonding networks : Graph set analysis (e.g., Etter’s formalism) reveals how intermolecular interactions (e.g., N–H···O bonds) influence stability and activity .
- Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. Dose-response curves with triplicate measurements improve reproducibility .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases). Focus on pyridazine and ethoxybenzamide regions for substituent modifications .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data. For example, electron-withdrawing groups on the benzamide moiety may enhance binding .
- MD simulations : GROMACS or AMBER tracks conformational stability in aqueous environments, identifying flexible regions prone to metabolic degradation .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Poor crystal growth : High solubility in common solvents (e.g., methanol) often impedes nucleation. Vapor diffusion (e.g., ether into DMF solution) or seeding with microcrystals improves yield .
- Twinned crystals : SHELXD or OLEX2 detects twinning and refines data using HKLF5 format. Adjusting cooling rates during crystallization minimizes defects .
- Hydrogen-bond ambiguity : Neutron diffraction (where feasible) or Hirshfeld surface analysis clarifies proton positions in ambiguous electron density maps .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
